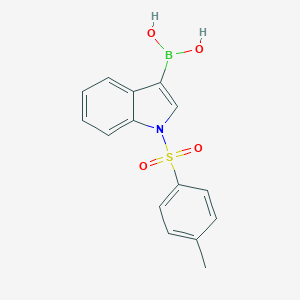

N-(p-Toluenesulfonyl)indole-3-boronic acid

Description

BenchChem offers high-quality N-(p-Toluenesulfonyl)indole-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(p-Toluenesulfonyl)indole-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO4S/c1-11-6-8-12(9-7-11)22(20,21)17-10-14(16(18)19)13-4-2-3-5-15(13)17/h2-10,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADMCCFJOAXDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397427 | |

| Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149108-61-2 | |

| Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid, a valuable intermediate in organic synthesis, particularly for the construction of complex indole derivatives through cross-coupling reactions. This document outlines the synthetic pathway, provides detailed experimental procedures, summarizes key quantitative data, and includes visualizations to clarify the workflow and chemical transformations.

Introduction

N-(p-Toluenesulfonyl)indole-3-boronic acid is a bifunctional molecule that combines the structural features of a protected indole with the synthetic versatility of a boronic acid. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing its stability and modifying its reactivity. The boronic acid moiety at the C3 position allows for a wide range of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl, heteroaryl, and vinyl partners. This makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid is typically achieved in a two-step sequence:

-

N-Tosylation of Indole: The protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group.

-

Directed Ortho-Metalation (DoM) and Borylation: A highly regioselective functionalization at the C3 position through a lithiation-borylation sequence.

This guide will provide detailed experimental protocols for each of these steps, based on established chemical literature.

Synthetic Pathway

The overall synthetic scheme for the preparation of N-(p-Toluenesulfonyl)indole-3-boronic acid is presented below.

An In-depth Technical Guide to N-(p-Toluenesulfonyl)indole-3-boronic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(p-Toluenesulfonyl)indole-3-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure combines the pharmacologically relevant indole scaffold with a boronic acid functionality, rendering it a valuable building block for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing its stability and modifying its reactivity. This technical guide provides a comprehensive overview of the known chemical and physical properties of N-(p-Toluenesulfonyl)indole-3-boronic acid, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and an analysis of its spectroscopic characteristics.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄BNO₄S | [1] |

| Molecular Weight | 315.15 g/mol | [2] |

| CAS Number | 149108-61-2 | [1] |

| Appearance | White to off-white solid | Inferred from supplier information |

| Melting Point | Not explicitly reported. | |

| Solubility | Soluble in organic solvents like dioxane, THF, and DMF.[3] Sparingly soluble in water. | Inferred from general boronic acid properties and reaction conditions. |

Spectroscopic Data

Detailed spectroscopic data for N-(p-Toluenesulfonyl)indole-3-boronic acid is not widely published. However, analysis of its structural analogue, 1-tosyl-1H-indole-3-carbaldehyde, provides valuable insights into the expected spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(p-Toluenesulfonyl)indole-3-boronic acid is expected to show characteristic signals for the tosyl group, the indole ring protons, and the boronic acid hydroxyl protons. Based on the closely related N-tosyl-indole-3-carbaldehyde, the following assignments can be anticipated (in DMSO-d₆): a singlet for the methyl group of the tosyl substituent around δ 2.32 ppm, and aromatic protons of the tosyl and indole rings in the region of δ 7.30-8.50 ppm.[4] The boronic acid protons (B(OH)₂) would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit resonances for the carbon atoms of the indole and tosyl groups. The carbon atom attached to the boron (C3 of the indole ring) may show a broad signal due to quadrupolar relaxation of the boron nucleus. For the related N-tosyl-indole-3-carbaldehyde, characteristic signals include the methyl carbon of the tosyl group at approximately δ 21.0 ppm and aromatic carbons between δ 112.9 and 145.9 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

-

O-H stretching (from B(OH)₂): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretching (aromatic and methyl): Around 2850-3100 cm⁻¹.

-

S=O stretching (sulfonyl group): Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).

-

C=C stretching (aromatic rings): In the 1450-1600 cm⁻¹ region.

-

B-O stretching : Around 1300-1400 cm⁻¹.

Mass Spectrometry

The mass spectrum of N-(p-Toluenesulfonyl)indole-3-boronic acid would show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the tosyl group, the boronic acid group, and fragmentation of the indole ring.

Chemical Reactivity and Applications

The primary application of N-(p-Toluenesulfonyl)indole-3-boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction allows for the formation of a carbon-carbon bond between the indole C3 position and various aryl, heteroaryl, or vinyl groups.

Suzuki-Miyaura Cross-Coupling Reaction

The tosyl group on the indole nitrogen is crucial as it prevents side reactions and catalyst inhibition that can occur with unprotected indoles.[7] The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid

A common synthetic route to N-(p-Toluenesulfonyl)indole-3-boronic acid involves the tosylation of indole followed by lithiation and subsequent borylation.

Caption: General workflow for the synthesis of the target compound.

Detailed Protocol (Adapted from general procedures for similar compounds):

-

Tosylation of Indole: To a solution of indole (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes, then add a solution of p-toluenesulfonyl chloride (1.1 equiv) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-(p-toluenesulfonyl)indole, is purified by column chromatography.

-

Borylation: To a solution of N-(p-toluenesulfonyl)indole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise. Stir the resulting mixture at -78 °C for 1 hour. Add triisopropyl borate (1.5 equiv) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

-

Hydrolysis: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Acidify the mixture with 2M HCl to a pH of approximately 2. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(p-Toluenesulfonyl)indole-3-boronic acid, which can be further purified by recrystallization.

General Protocol for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Detailed Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine N-(p-Toluenesulfonyl)indole-3-boronic acid (1.2 equiv), the desired aryl or vinyl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Biological Activity

Currently, there is no specific information available in the public domain regarding the biological or pharmacological activity of N-(p-Toluenesulfonyl)indole-3-boronic acid itself. However, the indole nucleus is a well-established pharmacophore present in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. Boronic acids have also gained significant attention in drug discovery, with bortezomib being a notable example of a boronic acid-containing proteasome inhibitor used in cancer therapy. The combination of these two moieties in N-(p-Toluenesulfonyl)indole-3-boronic acid makes it and its derivatives promising candidates for biological screening and drug development programs.

Conclusion

N-(p-Toluenesulfonyl)indole-3-boronic acid is a valuable and versatile building block in organic synthesis. Its primary utility lies in the construction of C-C bonds at the 3-position of the indole ring via Suzuki-Miyaura cross-coupling reactions. While some of its specific physical and spectroscopic properties are not yet fully documented, its chemical behavior is well-understood within the context of modern synthetic chemistry. The protocols provided in this guide offer a solid foundation for the synthesis and application of this important compound, paving the way for the discovery of novel molecules with potential applications in materials science and medicinal chemistry. Further research into its biological properties is warranted to fully explore its potential as a lead structure in drug discovery.

References

- 1. N-(p-Toluenesulfonyl)indole-3-boronic acid | C15H14BNO4S | CID 3857443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to [1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(p-Toluenesulfonyl)indole-3-boronic acid, a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and outlines a common synthetic route. The IUPAC name for this compound is [1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid.[1][2]

Chemical and Physical Properties

N-(p-Toluenesulfonyl)indole-3-boronic acid is a stable, solid compound. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing the compound's stability and modifying its reactivity. This feature makes it a valuable reagent in complex multi-step syntheses. A summary of its key quantitative data is presented in Table 1.

Table 1: Quantitative Data for N-(p-Toluenesulfonyl)indole-3-boronic acid

| Property | Value | Source(s) |

| IUPAC Name | [1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid | [1][2] |

| CAS Number | 149108-61-2 | [1][2] |

| Molecular Formula | C₁₅H₁₄BNO₄S | [1][3] |

| Molecular Weight | 315.15 g/mol | [3] |

| Purity | ≥97% | [1][3] |

Synthesis Workflow

The synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid is typically achieved in a two-step process starting from indole. The first step involves the protection of the indole nitrogen with a tosyl group, followed by a borylation reaction at the C3 position of the indole ring.

Caption: A general workflow for the synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

N-(p-Toluenesulfonyl)indole-3-boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is fundamental for the synthesis of complex organic molecules, including many pharmaceutical compounds.

Materials:

-

N-(p-Toluenesulfonyl)indole-3-boronic acid (1.2 equiv)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., dioxane, toluene, or DME)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating source

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel, add the aryl halide, N-(p-Toluenesulfonyl)indole-3-boronic acid, palladium catalyst, and base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Application Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the logical relationship of the components in a typical Suzuki-Miyaura cross-coupling reaction using N-(p-Toluenesulfonyl)indole-3-boronic acid.

Caption: Workflow of a Suzuki-Miyaura reaction with N-(p-Toluenesulfonyl)indole-3-boronic acid.

Conclusion

N-(p-Toluenesulfonyl)indole-3-boronic acid is a key intermediate for the synthesis of a wide array of substituted indoles. Its stability and reactivity make it a valuable tool for researchers in drug discovery and materials science. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

Technical Guide: N-(p-Toluenesulfonyl)indole-3-boronic acid

CAS Number: 149108-61-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-(p-Toluenesulfonyl)indole-3-boronic acid, a key intermediate in organic synthesis, particularly for the construction of complex indole-containing molecules relevant to medicinal chemistry and materials science. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, outlines its application in Suzuki-Miyaura cross-coupling reactions, and presents key workflows and reaction mechanisms through diagrams.

Compound Data

N-(p-Toluenesulfonyl)indole-3-boronic acid, also known as (1-tosyl-1H-indol-3-yl)boronic acid, is a stable derivative of indole-3-boronic acid. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing the stability of the boronic acid and modifying its reactivity.[1]

Physicochemical and Spectroscopic Data

Quantitative data for N-(p-Toluenesulfonyl)indole-3-boronic acid is summarized in the table below. This includes both computed and available experimental data.

| Property | Value | Source |

| CAS Number | 149108-61-2 | [1] |

| Molecular Formula | C₁₅H₁₄BNO₄S | [1][2] |

| Molecular Weight | 315.15 g/mol | [1][2] |

| Purity | ≥97% | [2] |

| Appearance | White to off-white solid | Vendor Data |

| Computed Molecular Weight | 315.2 g/mol | [1] |

| Computed XLogP3 | 2.6 | PubChem |

| Computed Hydrogen Bond Donor Count | 2 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 5 | PubChem |

| Computed Rotatable Bond Count | 2 | PubChem |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.

Synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid

The synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid is typically achieved via a lithium-halogen exchange reaction of the corresponding 3-halo-N-tosylindole, followed by quenching with a trialkyl borate and subsequent acidic workup. The following protocol is a representative procedure adapted from standard methods for the synthesis of aryl boronic acids.

Materials:

-

3-Bromo-1-(p-toluenesulfonyl)-1H-indole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-1-(p-toluenesulfonyl)-1H-indole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material) under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the resulting solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add 1 M HCl (approximately 10 mL per gram of starting material). Stir vigorously for 1-2 hours to effect hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling of N-(p-Toluenesulfonyl)indole-3-boronic acid with an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-(p-Toluenesulfonyl)indole-3-boronic acid with a generic aryl bromide.

Materials:

-

N-(p-Toluenesulfonyl)indole-3-boronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, combine N-(p-Toluenesulfonyl)indole-3-boronic acid, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (approximately 10 mL per mmol of aryl bromide).

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic and mechanistic pathways involving N-(p-Toluenesulfonyl)indole-3-boronic acid.

Caption: Synthetic workflow for N-(p-Toluenesulfonyl)indole-3-boronic acid.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to N-(p-Toluenesulfonyl)indole-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

N-(p-Toluenesulfonyl)indole-3-boronic acid, a specialized organic compound, holds significance as a versatile building block in medicinal chemistry and materials science. Its structure, featuring an indole core protected by a tosyl group and functionalized with a boronic acid moiety at the 3-position, makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

| Property | Value | Reference |

| Molecular Weight | 315.2 g/mol | [1] |

| Molecular Formula | C₁₅H₁₄BNO₄S | [1] |

| CAS Number | 149108-61-2 | [1] |

| IUPAC Name | [1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid | [1] |

Synthesis and Experimental Protocols

The synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid and its derivatives typically involves the borylation of a protected indole. A common strategy is the reaction of a 3-haloindole with a boron-containing reagent in the presence of a suitable catalyst.

General Synthesis of Indolylboronic Acids

A prevalent method for synthesizing indolylboronic acids is through a lithium-halogen exchange reaction followed by quenching with a borate ester. For instance, 3-bromoindole can be treated with n-butyllithium (nBuLi) and then with triisopropyl borate to form the corresponding 3-indolylboronic acid.[2]

A generalized experimental protocol for the synthesis of substituted indoles using boronic acids via the Suzuki-Miyaura coupling is as follows:

Reaction Setup:

-

To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-haloindole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[3]

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.[3]

-

Add a degassed solvent (e.g., DME, 5 mL) via syringe.[3]

Reaction and Work-up:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 h).[3]

-

Monitor the reaction progress by TLC or GC-MS.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Dilute with ethyl acetate and wash with water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography.[3]

Core Applications in Suzuki-Miyaura Cross-Coupling

N-(p-Toluenesulfonyl)indole-3-boronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. In these reactions, the indolylboronic acid couples with various organic halides or triflates in the presence of a palladium catalyst and a base to generate more complex indole derivatives.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of substituted indoles, which are prevalent scaffolds in many biologically active compounds.[3]

Biological Significance and Drug Development Potential

While specific biological data for N-(p-Toluenesulfonyl)indole-3-boronic acid is not extensively detailed in publicly available literature, the broader classes of indole derivatives and boronic acids are of significant interest in drug discovery.

Indole Derivatives: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

Boronic Acids: Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and sensors. Several boronic acid-containing drugs have been approved for clinical use, most notably as proteasome inhibitors in cancer therapy.[5] The boronic acid moiety can interact with the active sites of enzymes, such as serine proteases, leading to potent and selective inhibition.[6]

The combination of an indole core with a boronic acid functional group in N-(p-Toluenesulfonyl)indole-3-boronic acid presents a promising platform for the development of novel therapeutic agents. The tosyl group serves as a protecting group for the indole nitrogen, which can be removed at a later synthetic stage if required.

The potential mechanism of action for boronic acid-based drugs often involves the formation of a stable complex with key residues in the active site of a target protein, as illustrated in the following conceptual diagram:

Caption: Conceptual diagram of enzyme inhibition by a boronic acid-based drug.

Conclusion

N-(p-Toluenesulfonyl)indole-3-boronic acid is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to complex indole derivatives. While further research is needed to fully elucidate its specific biological activities, the established pharmacological importance of both the indole and boronic acid moieties suggests that this compound and its derivatives are promising candidates for future drug discovery and development efforts.

References

- 1. N-(p-Toluenesulfonyl)indole-3-boronic acid | C15H14BNO4S | CID 3857443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-(p-Toluenesulfonyl)indole-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Toluenesulfonyl)indole-3-boronic acid, a member of the versatile class of organoboron compounds, serves as a crucial building block in modern organic synthesis. Its structure, featuring a tosyl-protected indole ring functionalized with a boronic acid group at the 3-position, makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its structure, synthesis, key applications in synthetic chemistry, and detailed experimental protocols. The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures, particularly for the synthesis of substituted indoles, which are prevalent scaffolds in medicinal chemistry and materials science.[1]

Chemical Structure and Properties

N-(p-Toluenesulfonyl)indole-3-boronic acid is a stable, solid compound with the following key identifiers and properties:

| Property | Value |

| IUPAC Name | [1-(p-Toluenesulfonyl)-1H-indol-3-yl]boronic acid |

| Synonyms | (1-Tosyl-1H-indol-3-yl)boronic acid |

| CAS Number | 149108-61-2[2] |

| Molecular Formula | C₁₅H₁₄BNO₄S[3][4] |

| Molecular Weight | 315.15 g/mol [3] |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in many organic solvents such as THF, dioxane, and DMF |

Structure:

Spectroscopic Data

| ¹H NMR (typical solvent: DMSO-d₆) | ¹³C NMR (typical solvent: DMSO-d₆) |

| ~8.0-8.2 ppm (s, 1H, indole H2) | ~145 ppm (Ar-C) |

| ~7.2-7.9 ppm (m, 8H, Ar-H) | ~138 ppm (Ar-C) |

| ~2.3 ppm (s, 3H, CH₃) | ~130 ppm (Ar-CH) |

| ~8.0 ppm (br s, 2H, B(OH)₂) | ~127 ppm (Ar-CH) |

| ~125 ppm (Ar-CH) | |

| ~120-124 ppm (Ar-CH) | |

| ~114 ppm (Ar-CH) | |

| ~110 ppm (Ar-C) | |

| ~21 ppm (CH₃) |

Note: These are approximate values and may vary depending on the solvent and experimental conditions. Researchers should obtain experimental data for full characterization.

Experimental Protocols

Synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid

A common method for the synthesis of aryl boronic acids is through the lithiation of an aromatic C-H bond followed by quenching with a borate ester.[5][6] The tosyl group on the indole nitrogen serves as a protecting group and can also influence the regioselectivity of the lithiation.

Reaction Scheme:

Detailed Protocol (General Procedure):

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-(p-toluenesulfonyl)indole (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) (1.1 equiv, typically as a 1.6 M solution in hexanes) dropwise, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: To the resulting solution, add triisopropyl borate (B(O-iPr)₃) (1.5 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford N-(p-Toluenesulfonyl)indole-3-boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

N-(p-Toluenesulfonyl)indole-3-boronic acid is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the indole-3-position.

Reaction Scheme:

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (1-tosyl-1H-Indol-3-yl)boronic acid [oakwoodchemical.com]

- 3. (1-tosyl-1H-Indol-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. N-(p-Toluenesulfonyl)indole-3-boronic acid | C15H14BNO4S | CID 3857443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

Stability and Storage of N-(p-Toluenesulfonyl)indole-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(p-Toluenesulfonyl)indole-3-boronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines potential degradation pathways, recommended storage protocols, and analytical methodologies for assessing the compound's purity and stability.

Chemical Profile and Inherent Stability

N-(p-Toluenesulfonyl)indole-3-boronic acid incorporates two key functional moieties that dictate its stability: the N-tosyl indole core and the arylboronic acid group. The tosyl group is a robust protecting group for the indole nitrogen, generally stable under a range of conditions but susceptible to cleavage under strong basic conditions at elevated temperatures. The indole ring itself can be sensitive to strong oxidizing agents and prolonged exposure to light.

The boronic acid functional group is known to be sensitive to certain conditions, with protodeboronation being a primary degradation pathway. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding N-(p-Toluenesulfonyl)indole. The rate of protodeboronation is influenced by factors such as pH, temperature, and the presence of metal catalysts.[1] Arylboronic acids can also undergo dehydration to form cyclic anhydrides, known as boroxines.

Recommended Storage and Handling

To ensure the long-term stability and purity of N-(p-Toluenesulfonyl)indole-3-boronic acid, the following storage and handling guidelines are recommended:

Storage Conditions Summary:

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C; Short-term: 2-8°C | Minimizes the rate of potential degradation reactions, including protodeboronation and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Protects against atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation. |

| Light | Protect from light | The indole moiety can be susceptible to photodegradation. |

| Moisture | Store in a tightly sealed container in a dry environment | Boronic acids can be hygroscopic, and moisture can facilitate hydrolysis and protodeboronation. |

Handling:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Use in a well-ventilated area or a fume hood.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid creating dust.

-

For solution-based applications, use anhydrous solvents and prepare solutions fresh whenever possible.

Potential Degradation Pathways

The primary degradation pathways for N-(p-Toluenesulfonyl)indole-3-boronic acid are anticipated to be protodeboronation and, to a lesser extent, hydrolysis of the tosyl group under harsh conditions.

Protodeboronation

Protodeboronation is a well-documented degradation route for arylboronic acids.[1] The reaction is catalyzed by both acid and base.[1] Under basic conditions, the boronic acid is in equilibrium with its more reactive boronate form, which can then react with a proton source (like water) to yield the deboronated product.[1]

A proposed logical workflow for the base-catalyzed protodeboronation is depicted below:

Detosylation

The N-tosyl group is generally stable, but its cleavage can be induced under strongly basic conditions (e.g., using cesium carbonate or sodium hydroxide in alcohol at elevated temperatures), leading to the formation of indole-3-boronic acid.[2][3] This degradation pathway is less likely under standard storage and handling conditions.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for monitoring the purity of N-(p-Toluenesulfonyl)indole-3-boronic acid and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Proposed Stability-Indicating HPLC Method

The following protocol is a general guideline and should be optimized and validated for specific laboratory conditions.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A system with a UV detector. |

| Column | A reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis of the boronic acid.[4][5] |

| Mobile Phase | A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be carefully controlled to ensure good peak shape and minimize on-column degradation. |

| Flow Rate | Typically 1.0 mL/min. |

| Column Temperature | Controlled, e.g., 25°C or 30°C. |

| Detection Wavelength | Determined by the UV spectrum of N-(p-Toluenesulfonyl)indole-3-boronic acid (e.g., 220 nm or 254 nm). |

| Injection Volume | 5-10 µL. |

| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration. |

Method Validation:

The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Experimental Workflow for Forced Degradation:

Procedure:

-

Prepare Stock Solutions: Prepare solutions of N-(p-Toluenesulfonyl)indole-3-boronic acid in a suitable solvent.

-

Apply Stress Conditions:

-

Acidic: Add acid (e.g., 0.1 M HCl) and store at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

-

Basic: Add base (e.g., 0.1 M NaOH) and store at room temperature and an elevated temperature.[6]

-

Oxidative: Add hydrogen peroxide (e.g., 3%) and store at room temperature.

-

Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Neutralize (if necessary): Before analysis, neutralize the acidic and basic samples.

-

Analyze: Analyze all samples, including a control sample (unstressed), by the developed HPLC method. Use a mass spectrometer (LC-MS) to help identify the degradation products.

Expected Degradation Products:

Based on the known chemistry, the primary degradation product to monitor for is N-(p-Toluenesulfonyl)indole . Other potential minor degradation products could arise from reactions of the indole ring under harsh oxidative or photolytic conditions.

Conclusion

N-(p-Toluenesulfonyl)indole-3-boronic acid is a relatively stable compound when stored and handled correctly. The primary stability concerns are protodeboronation, which is exacerbated by moisture and non-neutral pH, and potential sensitivity to light. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, the integrity of the compound can be maintained. A validated stability-indicating HPLC method is essential for quality control and for monitoring the stability of this important synthetic building block in research and development settings.

References

N-(p-Toluenesulfonyl)indole-3-boronic acid: An Analysis of Available Data

Despite a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information detailing the specific mechanism of action for N-(p-Toluenesulfonyl)indole-3-boronic acid. This compound, while indexed in chemical catalogs, appears to be primarily utilized as a chemical intermediate in organic synthesis rather than as a biologically active agent that has been pharmacologically characterized.

Our in-depth search for its biological targets, effects on signaling pathways, and associated quantitative data such as IC50 or Ki values did not yield any specific results. The absence of such data in peer-reviewed journals, patents, or pharmacological databases strongly suggests that the mechanism of action for this particular molecule has not been elucidated or published.

While direct information is lacking, an analysis of its structural components—the indole nucleus, the toluenesulfonyl group, and the boronic acid moiety—can provide a theoretical context for its potential, yet unproven, biological activities.

The Indole Scaffold in Drug Discovery

The indole ring system is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds. Its versatile structure allows for interactions with various biological targets. Derivatives of indole are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

The Boronic Acid Moiety: A Versatile Pharmacophore

Boronic acids are recognized as a privileged class of enzyme inhibitors. The boron atom can form a stable, reversible covalent bond with the hydroxyl group of serine residues, which are often found in the active sites of enzymes, particularly serine proteases. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and specific inhibition. The well-known proteasome inhibitor bortezomib is a prime example of a successful therapeutic agent utilizing a boronic acid warhead.

Potential Synthetic Utility

Given the prevalence of N-(p-Toluenesulfonyl)indole-3-boronic acid in chemical supplier catalogs, its primary role is likely as a building block in the synthesis of more complex molecules. The tosyl group serves as a robust protecting group for the indole nitrogen, while the boronic acid functional group is a versatile handle for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceutically active molecules.

A plausible synthetic workflow utilizing this compound is depicted below.

Conclusion

An In-depth Technical Guide to N-(p-Toluenesulfonyl)indole-3-boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(p-Toluenesulfonyl)indole-3-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structural combination of a tosyl-protected indole core and a reactive boronic acid moiety makes it a valuable building block, primarily for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of N-(p-Toluenesulfonyl)indole-3-boronic acid, with a particular focus on its role in Suzuki-Miyaura coupling reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in research and development.

Introduction

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Consequently, the development of methodologies for the functionalization of the indole ring is of paramount importance. Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and broad utility in carbon-carbon and carbon-heteroatom bond formation.[2] N-(p-Toluenesulfonyl)indole-3-boronic acid, by incorporating a boronic acid group at the C3-position of the indole nucleus and a robust tosyl protecting group on the nitrogen, offers a stable and reactive synthon for the introduction of the indole-3-yl motif. The tosyl group serves to protect the indole nitrogen from undesired side reactions and can be readily removed under various conditions, providing a pathway to N-H indole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of N-(p-Toluenesulfonyl)indole-3-boronic acid is presented in Table 1. While experimental data for some properties are not extensively reported in the literature, computed values provide useful estimates for reaction planning and characterization.

Table 1: Physicochemical Properties of N-(p-Toluenesulfonyl)indole-3-boronic acid

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄BNO₄S | PubChem[3] |

| Molecular Weight | 315.15 g/mol | PubChem[3] |

| CAS Number | 149108-61-2 | PubChem[3] |

| Appearance | White to off-white solid (typical) | --- |

| Melting Point | Not reported | --- |

| Solubility | Soluble in many organic solvents such as THF, Dioxane, DMF. Low solubility in non-polar solvents and water. | Inferred from general boronic acid properties[4] |

| pKa | Estimated to be in the range of typical arylboronic acids (around 8-10) | Inferred from general boronic acid properties |

Synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid

The synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid is typically achieved through a two-step process starting from commercially available indole: N-tosylation followed by lithiation and borylation.

Experimental Protocol: Synthesis of N-(p-Toluenesulfonyl)indole

Reaction Scheme:

Caption: N-Tosylation of Indole.

Materials:

-

Indole

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford N-(p-Toluenesulfonyl)indole as a white solid.

Experimental Protocol: Synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid

Reaction Scheme:

Caption: Lithiation-Borylation of N-Tosylindole.

Materials:

-

N-(p-Toluenesulfonyl)indole

-

n-Butyllithium (n-BuLi, solution in hexanes)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-(p-Toluenesulfonyl)indole (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-(p-Toluenesulfonyl)indole-3-boronic acid can often be used without further purification or can be purified by recrystallization or trituration.

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

The primary application of N-(p-Toluenesulfonyl)indole-3-boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds at the indole-3-position.[5] This reaction is a powerful tool for the synthesis of 3-arylindoles and other substituted indole derivatives.

General Experimental Protocol for Suzuki-Miyaura Coupling

Reaction Scheme:

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Materials:

-

N-(p-Toluenesulfonyl)indole-3-boronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane and water mixture)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine N-(p-Toluenesulfonyl)indole-3-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-N-(p-toluenesulfonyl)indole.

Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions utilizing N-(p-Toluenesulfonyl)indole-3-boronic acid or its derivatives.

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 (Typical) | General Protocol |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 100 | 8 | >85 (Typical) | General Protocol |

| 2-Bromopyridine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 110 | 16 | >80 (Typical) | General Protocol |

Biological Significance and Drug Discovery Potential

While specific biological activity data for N-(p-Toluenesulfonyl)indole-3-boronic acid is not extensively published, the constituent moieties suggest potential for biological applications. Indole derivatives are well-established pharmacophores with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Boronic acids are known to act as enzyme inhibitors, with several boronic acid-containing drugs approved for clinical use.[6] The boronic acid group can form reversible covalent bonds with active site serine or threonine residues in proteases and other enzymes.

Given this, N-(p-Toluenesulfonyl)indole-3-boronic acid and its derivatives represent an interesting scaffold for screening against various enzymatic targets. The synthesis of libraries of 3-substituted indoles via Suzuki-Miyaura coupling provides a straightforward route to novel compounds for drug discovery programs.

Conclusion

N-(p-Toluenesulfonyl)indole-3-boronic acid is a valuable and versatile building block in organic synthesis. Its straightforward preparation and stability make it an attractive reagent for the introduction of the indole-3-yl moiety. The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of a diverse range of 3-arylindoles. The established protocols and representative data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the use of this important synthetic intermediate in their research endeavors. Further exploration of the biological activities of derivatives synthesized from N-(p-Toluenesulfonyl)indole-3-boronic acid may lead to the discovery of novel therapeutic agents.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. scbt.com [scbt.com]

- 3. N-(p-Toluenesulfonyl)indole-3-boronic acid | C15H14BNO4S | CID 3857443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Genesis of a Versatile Reagent: A Technical Guide to N-(p-Toluenesulfonyl)indole-3-boronic Acid

For researchers, scientists, and professionals in drug development, N-(p-Toluenesulfonyl)indole-3-boronic acid stands as a valuable building block in the synthesis of complex molecules. However, a comprehensive historical account of its discovery and the specific details of its inaugural synthesis remain elusive in readily available scientific literature. This technical guide synthesizes the current understanding of its preparation and contextualizes its emergence within the broader history of indole chemistry and boronic acid applications.

While the exact date and the specific researchers who first synthesized N-(p-Toluenesulfonyl)indole-3-boronic acid are not prominently documented in seminal publications, its existence is confirmed by its Chemical Abstracts Service (CAS) registry number, 149108-61-2. This indicates its formal registration and entry into the chemical lexicon. The lack of a widely cited discovery paper suggests its initial preparation may have been disclosed in less accessible sources, such as patents or specialized chemical catalogs, or developed as a straightforward intermediate without a dedicated publication.

Physicochemical Properties

A summary of the key physicochemical properties of N-(p-Toluenesulfonyl)indole-3-boronic acid is presented below.

| Property | Value |

| Molecular Formula | C₁₅H₁₄BNO₄S |

| Molecular Weight | 315.15 g/mol |

| CAS Number | 149108-61-2 |

| Appearance | Typically an off-white to pale yellow solid |

The Synthetic Approach: A Retrosynthetic Perspective

The synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid can be logically deduced from established methodologies for the preparation of indole-3-boronic acids. The core of its synthesis involves two key transformations: the N-protection of the indole ring with a p-toluenesulfonyl (tosyl) group and the subsequent introduction of the boronic acid moiety at the C3-position.

The tosyl group serves as a crucial protecting group for the indole nitrogen, enhancing the stability of the molecule and modulating its reactivity. This protection is typically achieved by reacting indole with p-toluenesulfonyl chloride in the presence of a base.

The introduction of the boronic acid group at the C3-position, the most nucleophilic position of the indole ring, is commonly achieved through a lithiation-borylation sequence. This involves the deprotonation of the C3-position of N-tosylindole using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester. Subsequent hydrolysis then yields the desired boronic acid.

A Plausible Experimental Protocol

While the original experimental details are not available, a representative protocol for the synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid can be constructed based on well-established procedures for similar compounds.

Step 1: Synthesis of N-(p-Toluenesulfonyl)indole

-

To a solution of indole (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise.

-

Let the reaction warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford N-(p-Toluenesulfonyl)indole.

Step 2: Synthesis of N-(p-Toluenesulfonyl)indole-3-boronic Acid

-

Dissolve N-(p-Toluenesulfonyl)indole (1.0 equivalent) in anhydrous tetrahydrofuran under an inert atmosphere and cool the solution to -78 °C.

-

Add a solution of a strong organolithium base, such as n-butyllithium (1.1 equivalents), dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a trialkyl borate, typically triisopropyl borate (1.5 equivalents), dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an aqueous solution of a weak acid (e.g., saturated ammonium chloride solution or dilute hydrochloric acid).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.

Context in the History of Drug Discovery and Organic Synthesis

The development and use of N-(p-Toluenesulfonyl)indole-3-boronic acid are intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The indole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The ability to functionalize the indole core at specific positions is crucial for the development of new drug candidates.

Indole-3-boronic acids and their esters are versatile reagents that allow for the introduction of the indole-3-yl group into various organic molecules through Suzuki-Miyaura coupling. The N-tosyl protection serves to stabilize the boronic acid, which can otherwise be prone to protodeboronation, and to facilitate its handling and purification.

The timeline of the development of related chemistries provides a backdrop for the likely emergence of N-(p-Toluenesulfonyl)indole-3-boronic acid as a commercially available reagent in the 1990s and early 2000s, a period of intense activity in the application of cross-coupling reactions in drug discovery.

Conclusion

While the specific historical moment of the discovery of N-(p-Toluenesulfonyl)indole-3-boronic acid remains to be definitively established from primary scientific literature, its synthetic pathway is well-understood within the principles of modern organic chemistry. Its importance as a synthetic intermediate is undeniable, providing a reliable method for incorporating the N-tosyl-indole-3-yl motif in the synthesis of biologically active compounds and functional materials. Further archival research into patent literature and older chemical supplier catalogs may one day shed more light on the precise origins of this valuable chemical tool.

Methodological & Application

Application Notes and Protocols for N-(p-Toluenesulfonyl)indole-3-boronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the vast landscape of medicinal chemistry and materials science, the indole scaffold remains a privileged structure due to its prevalence in biologically active compounds and functional materials. The functionalization of the indole core at the C3-position is a critical strategy for the development of novel molecular entities. N-(p-Toluenesulfonyl)indole-3-boronic acid serves as a versatile and reactive building block for introducing the indole-3-yl moiety onto various aromatic and heteroaromatic systems via the Suzuki-Miyaura coupling. The tosyl protecting group enhances the stability of the indole nucleus and modulates its electronic properties, often leading to cleaner reactions and higher yields.

These application notes provide detailed protocols and compiled data for the use of N-(p-Toluenesulfonyl)indole-3-boronic acid in Suzuki-Miyaura coupling reactions, offering a valuable resource for researchers in drug discovery and chemical development.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, N-(p-Toluenesulfonyl)indole-3-boronic acid) with an organic halide or triflate. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Application Notes and Protocols for Cross-Coupling Reactions of N-(p-Toluenesulfonyl)indole-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction conditions for N-(p-Toluenesulfonyl)indole-3-boronic acid. This versatile building block is crucial for the synthesis of 3-arylindoles, a scaffold frequently found in medicinally important compounds. This document outlines optimized reaction conditions, detailed experimental protocols, and a visual representation of the reaction workflow to facilitate its application in research and development.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron compound with an organic halide or triflate. For nitrogen-rich heterocycles like indoles, the choice of reaction parameters is critical to achieve high yields and prevent side reactions. The tosyl protecting group on the indole nitrogen enhances the stability of the molecule and often improves reactivity in palladium-catalyzed processes.

Quantitative Data Summary

| Aryl Halide (1.0 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 4-12 | ~90 |

| 4-Chlorotoluene | Pd₂(dba)₃ (2) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15-20 | ~85 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 6 | ~92 |

| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 2-4 | ~88 |

| 3-Chloroindazole | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 15 | ~95 |

Note: The data in this table are representative and based on analogous Suzuki-Miyaura reactions of similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the Suzuki-Miyaura cross-coupling of N-(p-Toluenesulfonyl)indole-3-boronic acid with an aryl halide.

Materials:

-

N-(p-Toluenesulfonyl)indole-3-boronic acid

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) or Pd(dppf)Cl₂)

-

Base (e.g., potassium carbonate, K₂CO₃, or sodium carbonate, Na₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure: [1]

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add N-(p-Toluenesulfonyl)indole-3-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: To the solid mixture, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water to create the desired solvent ratio (typically 4:1 or 5:1 organic solvent to water). The total solvent volume should be sufficient to ensure adequate stirring (e.g., 5-10 mL per mmol of aryl halide).

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-tosylindole product.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for N-(p-Toluenesulfonyl)indole-3-boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of N-(p-Toluenesulfonyl)indole-3-boronic acid and its analogs in medicinal chemistry. This document includes summaries of reported biological activities for structurally related compounds, detailed experimental protocols for relevant assays, and visualizations of experimental workflows and potential signaling pathways.

Introduction

N-(p-Toluenesulfonyl)indole-3-boronic acid is a synthetic organoboron compound featuring an indole scaffold. The indole nucleus is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. The addition of a p-toluenesulfonyl (tosyl) group at the N1 position and a boronic acid at the C3 position suggests potential for this molecule to act as an inhibitor of various enzymes, leveraging the unique chemical properties of the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with active site serine, threonine, or lysine residues in enzymes, making them effective transition-state analog inhibitors. Furthermore, the N-sulfonylated indole core has been explored for various therapeutic applications, including anticancer and antibacterial activities.[1][2]

While specific biological data for N-(p-Toluenesulfonyl)indole-3-boronic acid is not extensively available in the public domain, this document outlines potential applications and provides detailed protocols based on the activities of closely related N-sulfonylated indole derivatives and other boronic acids.

Section 1: Potential Therapeutic Applications & Representative Data

Based on the known activities of N-sulfonylated indoles and boronic acids, N-(p-Toluenesulfonyl)indole-3-boronic acid is a promising candidate for evaluation in several therapeutic areas.

Anticancer Activity

N-sulfonylated indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action for many indole-based anticancer agents involves the induction of apoptosis and cell cycle arrest.[4] The boronic acid functional group has also been incorporated into successful anticancer drugs, such as the proteasome inhibitor bortezomib.[1]

Table 1: Cytotoxicity of Representative N-Arylsulfonyl Indole Derivatives against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | HuCCA-1 (Cholangiocarcinoma) | 7.75 - 9.69 | [3] |

| Derivative B | HepG2 (Hepatocellular Carcinoma) | 7.37 - 26.00 | [3] |

| Derivative C | A549 (Lung Carcinoma) | 46.23 - 71.68 | [3] |

| Derivative D | MOLT-3 (Lymphoblastic Leukemia) | < 10 | [3] |

Note: The compounds listed are representative N-arylsulfonyl indoles, not N-(p-Toluenesulfonyl)indole-3-boronic acid itself. The data is presented to illustrate the potential of this chemical class.

Antibacterial Activity

N-arylsulfonylindole analogs have also been investigated for their antibacterial properties, showing potent activity against Gram-positive bacteria, including multidrug-resistant strains.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Representative N-Arylsulfonylindole Analogs

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Analog 6a | Staphylococcus aureus ATCC 43300 (MRSA) | 0.5 | [2] |

| Analog 6c | Staphylococcus aureus ATCC 43300 (MRSA) | 0.5 | [2] |

| Various Analogs | Gram-positive bacteria | 0.5 - 8 | [2] |

Note: The compounds listed are N-arylsulfonylindole derivatives bearing a rhodanine moiety. This data suggests the potential of the N-arylsulfonylindole scaffold in antibacterial drug discovery.

Section 2: Experimental Protocols

The following are detailed protocols for assays relevant to the evaluation of N-(p-Toluenesulfonyl)indole-3-boronic acid in medicinal chemistry.

Protocol for In Vitro Cytotoxicity MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., HepG2, A549, or MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

N-(p-Toluenesulfonyl)indole-3-boronic acid

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Preparation: Prepare a stock solution of N-(p-Toluenesulfonyl)indole-3-boronic acid in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-